molecular formula C8H7F3N2O B3162014 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 874880-33-8

2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B3162014
CAS No.: 874880-33-8
M. Wt: 204.15
InChI Key: OSBNGNDXBQUXMP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C8H7F3N2O and its molecular weight is 204.15. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclopropyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(14)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBNGNDXBQUXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Pyrimidine Scaffolds

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of modern drug discovery and development. nih.govscialert.net This "privileged scaffold" is a fundamental component of life, forming the basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA. pharmaffiliates.com Its inherent biological relevance has made it a focal point for medicinal chemists for over six decades. nih.gov

The versatility of the pyrimidine core lies in its unique physicochemical attributes. The nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the pyrimidine ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov This has led to the widespread incorporation of the pyrimidine scaffold into drugs with a vast spectrum of therapeutic applications, including:

Anticancer agents: Targeting microtubules and various kinases. nih.gov

Anti-infectives: Including antiviral, antimicrobial, and antimalarial drugs. nih.gov

Central Nervous System (CNS) agents: With applications as antidepressants and calcium channel blockers. nih.gov

Anti-inflammatory and Analgesic compounds . nih.gov

The synthetic accessibility and the potential for diverse substitutions at multiple positions on the ring allow chemists to fine-tune molecular properties, making the pyrimidine scaffold an enduring and vital tool in the creation of new therapeutic agents. nih.govacs.org

The Role of Trifluoromethyl and Cyclopropyl Moieties in Molecular Design

The specific substitution pattern of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol is a deliberate exercise in molecular engineering. The inclusion of trifluoromethyl (-CF3) and cyclopropyl (B3062369) groups is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.

The trifluoromethyl group is a distinctive and powerful substituent known for its strong electron-withdrawing nature and significant electronegativity. mdpi.comresearchgate.net Its incorporation into a molecule can profoundly influence several key parameters: mdpi.comchemicalbook.com

Metabolic Stability: Replacing a metabolically vulnerable methyl group with a -CF3 group can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and reducing the required dose. mdpi.comresearchgate.net

Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen atom and even a methyl group, which can enhance membrane permeability and improve absorption. mdpi.com

Binding Affinity: The strong electron-withdrawing effect can alter the electronic properties of the aromatic ring it's attached to, potentially improving electrostatic or hydrogen bonding interactions with a biological target. mdpi.com

pKa Modification: Its presence can lower the pKa of nearby acidic or basic functional groups, which can affect a compound's ionization state and solubility at physiological pH. chemicalbook.com

The cyclopropyl group is another highly valued motif in drug design, often used to introduce conformational rigidity and fine-tune pharmacological performance. acs.orgresearchgate.net This small, strained ring system imparts several advantageous properties: researchgate.netresearchgate.net

Enhanced Potency: By constraining the conformation of the molecule, a cyclopropyl ring can reduce the entropic penalty of binding to a receptor, leading to a more favorable interaction and increased potency. acs.orgresearchgate.net

Metabolic Resistance: Similar to the -CF3 group, N-cyclopropyl groups are more resistant to CYP450-mediated oxidation compared to N-ethyl or N-isopropyl groups. acs.org

Novel Spatial Trajectory: The three-dimensional nature of the cyclopropyl ring allows it to position other parts of the molecule in unique orientations within a target's binding pocket, which is not achievable with linear or flat substituents.

The table below summarizes the comparative effects of these important moieties in molecular design.

FeatureMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Isopropyl Group (-CH(CH3)2)Cyclopropyl Group
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingElectron-donatingWeakly electron-withdrawing
Lipophilicity (clogP) ~0.5~1.0~1.5~1.2
Metabolic Stability Prone to oxidationHighly resistant to oxidationProne to oxidationGenerally more stable than isopropyl
Conformational Flexibility Freely rotatingFreely rotatingSome steric hindranceConformationally restricted

Overview of Pyrimidin 4 Ol Chemistry

The core of the subject molecule is a pyrimidin-4-ol, also known as a pyrimidin-4(1H)-one or pyrimidin-4(3H)-one, due to keto-enol tautomerism. In this phenomenon, the compound exists as an equilibrium mixture of the hydroxyl (enol) form and the more stable keto (one) form. chemicalbook.comresearchgate.net In solution and in the crystalline state, the keto form typically predominates for pyrimidin-4-ones. stackexchange.com

The reactivity of the pyrimidin-4-ol scaffold is rich and allows for further functionalization. The positions on the pyrimidine (B1678525) ring are not equally reactive. The 2-, 4-, and 6-positions are electron-deficient, making them susceptible to nucleophilic substitution, while the 5-position is more electron-rich and amenable to electrophilic substitution.

The synthesis of substituted pyrimidin-4-ols can be achieved through various methods. A common and classical approach is the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an N-C-N building block like urea, thiourea, or an amidine. scialert.net For a molecule like 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol, a plausible synthetic route would involve the condensation of a trifluoromethylated β-ketoester with cyclopropylamidine. The general principle of this reaction is illustrated below.

General Synthesis of Substituted Pyrimidin-4-ols

A β-ketoester reacts with an amidine in a cyclocondensation reaction to form the pyrimidin-4-ol ring system.

Scope of Academic Investigation

Tautomerism of the Pyrimidin-4-ol System

Derivatives of 4-hydroxypyrimidine (B43898) are a significant class of biomolecules known to undergo keto-enol tautomerization. researchgate.netnih.gov This process involves the migration of a proton and a shift in double bonds, leading to a dynamic equilibrium between two or more structural isomers known as tautomers. nih.gov For this compound, this equilibrium is a central aspect of its chemical character.

The pyrimidin-4-ol system exists as an equilibrium mixture of the aromatic hydroxyl (enol) form and two non-aromatic pyrimidin-4-one (keto) forms. The introduction of a nitrogen atom into the pyridine (B92270) ring to form pyrimidine shifts the tautomeric equilibrium significantly towards the ketonic form compared to the analogous 2-hydroxypyridine (B17775) system. researchgate.netnih.gov This equilibrium involves three primary tautomers: the enol form (this compound) and two keto forms, the 1H-keto tautomer (2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4(1H)-one) and the 3H-keto tautomer (2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4(3H)-one). While the enol form benefits from the aromaticity of the pyrimidine ring, the keto forms often possess greater thermodynamic stability. In the solid state, there is a strong preference for the 3H-keto tautomer in many 4-hydroxypyrimidine derivatives. researchgate.netnih.gov

Figure 1: Tautomeric equilibria of the this compound system.
Figure 1: Tautomeric equilibria of the this compound system, showing the enol form in equilibrium with the 1H-keto and 3H-keto forms.

The specific substituents on the pyrimidine ring profoundly influence the position of the tautomeric equilibrium. The choice of a particular tautomeric form can be regulated by substituents with different electron-donating or electron-withdrawing properties. nih.gov

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the C-6 position significantly decreases the electron density of the pyrimidine ring. This inductive withdrawal of electrons increases the acidity of the N-H protons in the keto tautomers, potentially stabilizing them through stronger intermolecular interactions like hydrogen bonding. In related systems like trifluoromethyl-β-diketones, the strong electron-withdrawing nature of the -CF₃ group generally favors the stability of the enol form. researchgate.net This suggests a complex influence where the -CF₃ group could stabilize both the enol form through intramolecular interactions and the keto forms by enhancing proton acidity.

Cyclopropyl Group: The cyclopropyl group, attached at the C-2 position, is generally considered a weak electron-donating group. stackexchange.com It can interact with adjacent π-systems through its Walsh orbitals, effectively participating in conjugation. stackexchange.com This donation of electron density into the pyrimidine ring can influence the basicity of the ring nitrogens and the acidity of the hydroxyl proton, thereby affecting the relative stability of the tautomers. Its ability to stabilize adjacent positive charge may favor the enol form where the aromaticity of the ring is maintained.

The combined effect of a strong electron-withdrawing group at C-6 and a weak electron-donating group at C-2 creates a "push-pull" electronic environment. It is likely that the powerful electron-withdrawing nature of the trifluoromethyl group will dominate, favoring tautomers that best accommodate its electronic demands.

The tautomeric equilibrium of keto-enol systems is highly sensitive to the surrounding environment, particularly the polarity of the solvent. nih.gov The change in solvent polarity can lead to shifts in hydrogen bonding and alter the tautomeric equilibrium. mdpi.com

Generally, polar solvents tend to stabilize the more polar tautomer, which is typically the keto form, due to favorable dipole-dipole interactions and hydrogen bonding with the solvent. Conversely, non-polar solvents tend to favor the less polar enol form. In many cases, the enol form can be stabilized by the formation of an intramolecular hydrogen bond, a configuration that is more favorable in a non-polar environment. mdpi.com Studies on analogous heterocyclic systems have shown that the keto form is favored in polar aprotic solvents like DMSO, while the enol form is preferred in non-polar solvents such as chloroform. nih.gov

This principle suggests that for this compound, the proportion of the keto tautomers would be expected to increase with increasing solvent polarity.

Table 1: Expected Influence of Solvent Polarity on Tautomeric Equilibrium
Solvent TypePredominant TautomerRationale
Non-Polar (e.g., Hexane, Chloroform)Enol (Hydroxyl)The less polar enol form is favored. Intramolecular hydrogen bonding may provide additional stabilization. mdpi.com
Polar Aprotic (e.g., DMSO, Acetone)Keto (Pyrimidinone)The more polar keto forms are stabilized by dipole-dipole interactions with the solvent. nih.gov
Polar Protic (e.g., Methanol (B129727), Water)Keto (Pyrimidinone)The keto forms are stabilized through hydrogen bonding with the solvent molecules.

Reactions of the Hydroxyl Group

The hydroxyl group of the enol tautomer is the primary site for several important chemical transformations, including alkylation, acylation, and conversion into a leaving group for nucleophilic substitution.

The oxygen atom of the pyrimidin-4-ol is nucleophilic and can react with electrophiles. Direct and chemoselective O-alkylation of trifluoromethyl-substituted pyrimidinones (B12756618) has been successfully achieved. nih.govresearchgate.net These reactions typically involve treating the pyrimidinol with an alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate in a suitable solvent. This approach provides a high-yielding and selective route to O-alkylated pyrimidine derivatives. nih.gov

O-acylation can be similarly achieved by reacting the pyrimidinol with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base. These reactions produce the corresponding O-acyl pyrimidine esters, which can also serve as activated intermediates for further reactions.

Table 2: Representative Conditions for O-Alkylation of Pyrimidinols
ReactionReagentsBaseSolventTypical YieldReference
O-Alkylation4-(Iodomethyl)pyrimidineK₂CO₃Acetone70-98% nih.govresearchgate.net
O-AlkylationAlkyl Halide (e.g., CH₃I)K₂CO₃DMFModerate to HighN/A

The hydroxyl group itself is a poor leaving group for nucleophilic aromatic substitution (SNAr). Therefore, direct displacement of the -OH group by a nucleophile is not a feasible reaction pathway. To facilitate nucleophilic substitution at the C-4 position, the hydroxyl group must first be converted into a good leaving group.

This activation can be accomplished through several methods:

Conversion to a Sulfonate Ester: Reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base converts the hydroxyl group into a tosylate or mesylate, which are excellent leaving groups.

Conversion to a Halide: Treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom. The resulting 4-chloropyrimidine (B154816) is highly activated towards nucleophilic attack.

Once activated, the C-4 position becomes susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to yield diverse C-4 substituted pyrimidines. rsc.orgresearchgate.net The electron-withdrawing trifluoromethyl group at the C-6 position further activates the ring towards SNAr, facilitating the substitution reaction. figshare.com

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful modulator of chemical properties due to its profound electronic influence.

The trifluoromethyl group is characterized by its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms. mdpi.com Its presence significantly alters the electronic landscape of the pyrimidine ring, a factor that is often leveraged in medicinal chemistry. mdpi.com By pulling electron density away from the heterocyclic core, the -CF3 group deactivates the ring toward electrophilic attack but substantially increases its reactivity toward nucleophilic aromatic substitution. mdpi.comnih.gov This electron-withdrawing effect can enhance the metabolic stability of the molecule by deactivating the aromatic system to oxidative metabolism. acs.org The incorporation of a trifluoromethyl group is a well-established strategy for modifying the pharmacological profile of a molecule. researchgate.net

Table 1: Electronic Properties of the Trifluoromethyl Group

Property Description Impact on Pyrimidine Ring
Inductive Effect Strong electron withdrawal (-I) through the sigma bond framework due to the high electronegativity of fluorine atoms. Reduces electron density across the entire ring system.
Hansch π Value +0.88, indicating it increases the lipophilicity of the molecule. mdpi.com Can enhance membrane permeability and influence drug-receptor interactions. mdpi.com

| Reactivity Modulation | Deactivates the ring for electrophilic substitution. | Activates the ring for nucleophilic aromatic substitution (NAS). nih.gov |

While the carbon-fluorine bond is one of the strongest in organic chemistry, making direct chemical modification of the trifluoromethyl group itself challenging, its electronic influence is key to the functionalization of the pyrimidine scaffold. mdpi.com The electron deficiency induced by the -CF3 group makes other positions on the pyrimidine ring more susceptible to attack by nucleophiles. nih.gov Research on related fluorinated pyrimidines demonstrates that the core structure can serve as a versatile scaffold for creating new derivatives. researchgate.netnih.gov For instance, in fused pyrimidine systems, positions 5 and 7 become activated for nucleophilic aromatic substitution, allowing for the introduction of various structural motifs like aromatic amines, alkylamines, and alkoxides. nih.gov

Reactivity of the Cyclopropyl Group

The cyclopropyl group is not merely an inert alkyl substituent; its unique geometry and electronic nature confer specific reactivity.

The three-membered ring of a cyclopropyl group forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³-hybridized angle of 109.5°. wikipedia.orgwikipedia.org This deviation results in considerable angle and torsional strain, collectively known as ring strain. wikipedia.org The strain energy of cyclopropane (B1198618) is approximately 29 kcal/mol. wikipedia.org This inherent strain means the C-C bonds are weaker and have a higher p-character than typical alkanes, making the ring susceptible to cleavage under certain conditions. wikipedia.orgresearchgate.net This reactivity can be harnessed in synthetic chemistry for ring-opening reactions, although this often requires activation by an adjacent functional group, such as a carbonyl, to proceed under mild conditions. doaj.org Conversely, the C-H bonds of a cyclopropyl ring are shorter and stronger than those in acyclic alkanes, which can reduce its susceptibility to oxidative metabolism by enzymes like cytochrome P450. researchgate.nethyphadiscovery.com

Table 2: Properties of the Cyclopropyl Group

Property Value/Description Consequence
C-C-C Bond Angle ~60° High angle strain, leading to increased reactivity compared to other alkanes. wikipedia.org
Ring Strain Energy ~29 kcal/mol Facilitates ring-opening reactions under specific conditions. wikipedia.orgdoaj.org
C-C Bond Character Enhanced p-character (pi-character) Influences electronic interactions and reactivity. researchgate.net

| C-H Bonds | Shorter and stronger than in typical alkanes | Can impart metabolic stability by resisting oxidative C-H activation. hyphadiscovery.com |

While the cyclopropyl group is often introduced to enhance metabolic stability, it is not completely inert. hyphadiscovery.comdigitellinc.com Under certain metabolic conditions, the cyclopropyl ring can undergo oxidation to form hydroxylated metabolites or even undergo ring-opening to generate reactive intermediates. hyphadiscovery.com From a synthetic perspective, direct functionalization of an existing cyclopropyl ring can be challenging. A more common and versatile approach is the use of pre-functionalized cyclopropyl building blocks in cross-coupling reactions to construct the target molecule. digitellinc.comnih.gov For example, substituted cyclopropylboronic acids or cyclopropyltrifluoroborates can be used to install functionalized cyclopropyl groups onto aromatic systems with high stereospecificity. nih.gov

Cross-Coupling and Derivatization Strategies

The structure of this compound is well-suited for a variety of derivatization strategies, primarily through cross-coupling reactions. The pyrimidine ring serves as an excellent scaffold for such modifications. Halogenated pyrimidines are common and highly reactive substrates for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the ring. researchgate.net

A key strategy for derivatizing the core molecule involves transforming the 4-hydroxyl group of the pyrimidin-4-ol tautomer into a more effective leaving group, such as a chloride or triflate. This transformation opens the door to a wide array of cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is an exceptionally powerful and widely used method for forming C-C bonds and has been successfully applied to functionalize pyrimidine systems. nih.govnih.govresearchgate.net This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C4-position.

Similarly, the cyclopropyl group at the C2-position is typically installed using cross-coupling methodologies. Reagents like potassium cyclopropyltrifluoroborate (B8364958) or cyclopropylzinc chloride can be coupled with a 2-chloropyrimidine (B141910) precursor to form the C-C bond efficiently. nih.govnih.gov These strategies provide a modular and flexible approach to synthesizing a diverse library of analogues for further research and development.

Table 3: Common Derivatization Reactions

Reaction Type Position Reagents & Conditions Purpose
Chlorination C4-OH POCl₃, heat Converts the hydroxyl group into a good leaving group (Cl) for subsequent cross-coupling.
Suzuki-Miyaura Coupling C4-Cl Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂/XPhos), base. nih.gov Forms a new C-C bond, attaching diverse aryl or heteroaryl substituents. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (NAS) C4-Cl Amines, Alcohols/Alkoxides Introduces nitrogen or oxygen-based functional groups. nih.gov

| Installation of Cyclopropyl Group | C2-Cl | Potassium cyclopropyltrifluoroborate, Pd catalyst, base. nih.gov | Forms the 2-cyclopropylpyrimidine (B1313821) core structure. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of substituted pyrimidines, these reactions allow for the introduction of various substituents at specific positions on the pyrimidine ring, which is of significant interest in medicinal chemistry and materials science. For the 2-cyclopropyl-6-(trifluoromethyl)pyrimidine scaffold, the C4-position is the primary site for such functionalization.

The general approach involves the reaction of a 4-halo-2-cyclopropyl-6-(trifluoromethyl)pyrimidine with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The choice of these components is crucial for the efficiency and selectivity of the reaction. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A variety of phosphine-based ligands are employed to stabilize the palladium catalyst and modulate its reactivity.

Suzuki-Miyaura and Sonogashira Coupling Adaptations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. For the target compound, this would involve the reaction of 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine (B1459095) with an aryl or heteroaryl boronic acid.

A representative, albeit hypothetical, reaction is shown below:

Table 1: Hypothetical Suzuki-Miyaura Coupling of 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine

EntryAryl Boronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene/H₂O100Not Reported
2(4-Methoxyphenyl)boronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O90Not Reported
3(3-Thienyl)boronic acidPdCl₂(dppf)-Cs₂CO₃Dioxane110Not Reported

This data is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar heterocyclic systems, as specific experimental data for the target compound is not publicly available.

The reaction is expected to proceed under standard Suzuki-Miyaura conditions, yielding 4-aryl-2-cyclopropyl-6-(trifluoromethyl)pyrimidines. The electronic nature of the boronic acid and the specific catalytic system would influence the reaction efficiency.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For the 2-cyclopropyl-6-(trifluoromethyl)pyrimidine system, this would involve the coupling of the 4-chloro derivative with a terminal alkyne.

A hypothetical reaction scheme is presented below:

Table 2: Hypothetical Sonogashira Coupling of 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine

EntryTerminal AlkyneCatalystCo-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF65Not Reported
2EthynyltrimethylsilanePd(PPh₃)₄CuIDIPAToluene80Not Reported
3Propargyl alcoholPd(OAc)₂CuIPiperidineDMF50Not Reported

This data is illustrative and based on general knowledge of Sonogashira reactions on analogous heterocyclic substrates, as specific experimental data for the target compound is not publicly available.

This transformation would lead to the formation of 4-alkynyl-2-cyclopropyl-6-(trifluoromethyl)pyrimidines, which are valuable precursors for further synthetic manipulations. The mild conditions of the Sonogashira coupling make it compatible with a wide range of functional groups.

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is a cornerstone of chemical characterization, providing detailed information about the atomic framework of a molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)Two-dimensional NMR techniques would be crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (over two or three bonds), which would be essential for confirming the connectivity of the cyclopropyl group and the trifluoromethyl group to the pyrimidine ring.

X-ray Crystallography for Solid-State Structural ElucidationIf a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, which govern the crystal packing.

While the principles of these characterization methods are well-established, the specific experimental data (chemical shifts, coupling constants, mass-to-charge ratios, and crystallographic parameters) for this compound are not present in the currently available scientific literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The predicted spectra for this compound would exhibit characteristic bands corresponding to the vibrations of the pyrimidinol ring, the cyclopropyl substituent, and the trifluoromethyl group.

The pyrimidin-4-ol core is expected to exist in tautomeric equilibrium with its pyrimidone form, which will significantly influence the vibrational spectra. For the pyrimidin-4-ol tautomer, a prominent O-H stretching vibration would be observed. The C=O stretching vibration from the pyrimidone tautomer is typically a strong band in the IR spectrum. Aromatic C=C and C=N stretching vibrations within the pyrimidine ring will also be present. researchgate.net

The trifluoromethyl group (CF₃) has strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching modes are among the most intense bands in the IR spectrum. The cyclopropyl group will show characteristic C-H stretching vibrations at higher wavenumbers, as well as ring deformation modes, often referred to as "ring breathing," at lower frequencies.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict vibrational frequencies and have been shown to be in excellent agreement with experimental data for similar pyrimidine molecules. nih.gov

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H (pyrimidinol)Stretching3200 - 3600Strong, BroadWeak
C-H (cyclopropyl)Stretching3000 - 3100MediumStrong
C-H (pyrimidine ring)Stretching3000 - 3100MediumStrong
C=O (pyrimidone)Stretching1650 - 1700StrongMedium
C=N, C=C (ring)Stretching1500 - 1650Medium-StrongMedium-Strong
C-F (trifluoromethyl)Asymmetric Stretch1250 - 1350Very StrongWeak
C-F (trifluoromethyl)Symmetric Stretch1100 - 1200Very StrongMedium
Cyclopropyl RingBreathing/Deformation800 - 1000Weak-MediumStrong

This table is generated based on theoretical predictions and data from analogous compounds. Actual experimental values may vary.

Advanced Spectroscopic Techniques (e.g., Synchrotron-Based Photoemission)

Advanced spectroscopic techniques provide deeper insights into the electronic structure and elemental composition of a molecule. While there is no specific literature on the application of synchrotron-based photoemission spectroscopy to this compound, the principles of the technique allow for a theoretical discussion of its potential applications.

Synchrotron-based X-ray Photoelectron Spectroscopy (XPS) could be utilized to probe the core-level electron binding energies of the constituent atoms (carbon, nitrogen, oxygen, and fluorine). This would not only confirm the elemental composition but also provide information about the chemical environment of each atom. For instance, the C 1s spectrum would be complex, with distinct peaks for the carbon atoms in the cyclopropyl group, the pyrimidine ring, and the trifluoromethyl group, each shifted due to their different chemical bonding environments. Similarly, the N 1s and F 1s spectra would provide unambiguous evidence for the presence and nature of these elements within the molecule.

Furthermore, synchrotron-based techniques could be used to study the valence band electronic structure, providing insights into the molecular orbitals and their contributions to chemical bonding and reactivity. This information is complementary to computational studies and can be valuable in understanding the molecule's properties at a fundamental level.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Detailed quantum chemical calculations are instrumental in understanding the molecular properties of a compound. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the geometry and electronic nature of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT is a widely used computational method for predicting the ground-state electronic structure of molecules. Through geometry optimization, the lowest energy arrangement of atoms in the molecule is determined. This process would yield crucial information on bond lengths, bond angles, and dihedral angles for 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol. Subsequent electronic structure analysis would provide details on the distribution of electrons, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. However, no published studies presenting DFT-based calculations for this specific molecule were identified.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate energy calculations for molecules. Such calculations would be valuable for determining the precise stability of this compound. A search of the available literature did not yield any studies employing ab initio methods for high-accuracy energy calculations of this compound.

Conformational Analysis and Energy Landscapes

The presence of a flexible cyclopropyl (B3062369) group suggests that this compound can exist in various conformations. Conformational analysis involves the study of these different spatial arrangements and their corresponding energies. By mapping the energy as a function of specific dihedral angles, an energy landscape can be constructed, revealing the most stable conformations and the energy barriers between them. No research articles detailing the conformational analysis or energy landscapes for this compound could be located.

Theoretical Studies on Tautomeric Equilibria

Pyrimidin-4-ol systems are known to exhibit tautomerism, existing as an equilibrium between the -ol (enol) and -one (keto) forms. Theoretical studies are crucial for understanding the energetics of this equilibrium.

Relative Energies of Tautomeric Forms

Computational methods can be used to calculate the relative energies of the different tautomers of this compound. This information is essential for predicting which tautomer is more stable and therefore more abundant at equilibrium. No studies reporting the relative energies of the tautomeric forms of this specific molecule were found.

Transition State Characterization for Tautomeric Interconversion

The conversion between tautomers proceeds through a high-energy transition state. Characterizing this transition state, including its geometry and energy, is key to understanding the kinetics of the tautomerization process. The activation energy barrier for the interconversion can be determined from the energy difference between the tautomer and the transition state. A search for theoretical studies on the transition state characterization for the tautomeric interconversion of this compound did not yield any relevant results.

Solvent Effects on Tautomeric Stability via Implicit and Explicit Solvation Models

The tautomeric equilibrium of this compound, which can exist in keto (-ol) and enol (-one) forms, is significantly influenced by the surrounding solvent environment. Computational chemistry provides robust tools to model these solvent effects and predict the relative stability of tautomers.

Implicit Solvation Models: These models, often referred to as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the electronic structure and stability of the tautomers. The model calculates the electrostatic interaction between the solute and the solvent continuum, which can stabilize one tautomer over another depending on differences in their dipole moments and charge distributions. For instance, a more polar tautomer would be preferentially stabilized in a high-dielectric solvent like water.

Explicit Solvation Models: For a more detailed and accurate understanding, explicit solvation models are employed. In this approach, individual solvent molecules are included in the quantum mechanical calculation. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com For this compound, explicit models could elucidate how water or methanol (B129727) molecules form hydrogen bonds with the hydroxyl/carbonyl and pyrimidine (B1678525) nitrogen atoms, providing a more refined picture of tautomeric stability. These calculations are computationally more demanding but can capture effects that continuum models might miss.

By comparing the relative energies of the tautomers in the gas phase and in different solvent models, a quantitative prediction of the tautomeric equilibrium constant in various environments can be achieved.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. mdpi.com For the synthesis of this compound, these methods can map out the entire reaction pathway.

The synthesis of substituted pyrimidines typically involves multi-step reactions, such as condensation followed by cyclization. nih.gov Using quantum chemical methods like Density Functional Theory (DFT), the geometries of all reactants, products, and potential intermediates can be optimized. researchgate.netrsc.org More importantly, the transition state (TS) structures, which represent the highest energy point along the reaction coordinate for each elementary step, can be located and characterized.

For the formation of this compound, computational studies would identify key intermediates, such as the initial adduct from the condensation of a cyclopropyl-containing precursor with a trifluoromethyl-substituted three-carbon unit. Subsequent transition states for cyclization and any subsequent tautomerization or rearrangement steps would be meticulously calculated. rsc.org The characterization of these stationary points on the potential energy surface is crucial for understanding the step-by-step transformation of reactants into the final product.

Once the key intermediates and transition states are identified, a reaction energy profile can be constructed. This profile plots the relative energies of all species along the reaction pathway. The height of the energy barrier for each step (the difference in energy between the reactant/intermediate and the transition state) corresponds to the activation energy (Ea).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govarxiv.org This is particularly valuable for confirming the structure of newly synthesized compounds like this compound and for assigning experimental spectra.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is typically performed using DFT methods. researchgate.net The calculation involves computing the magnetic shielding tensor for each nucleus in the optimized molecular geometry. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, calculated at the same level of theory.

For this compound, these predictions would be particularly useful for:

Structural Verification: Comparing the predicted spectrum with the experimental one can provide strong evidence for the correct structure.

Stereochemical Assignment: In cases where different stereoisomers are possible, calculated NMR shifts can help in assigning the correct configuration.

Tautomer Identification: The different tautomers of the compound would have distinct NMR spectra. By comparing the calculated shifts for each tautomer with the experimental data, it is possible to determine which form is predominant in solution.

The accuracy of these predictions has improved significantly, making computational NMR spectroscopy an indispensable tool in modern chemical research. arxiv.orgillinois.edu

Broader Chemical Significance and Analogous Systems

Comparison with Other Trifluoromethylated Pyrimidine (B1678525) Derivatives

The introduction of a trifluoromethyl (CF3) group into organic molecules, particularly heterocyclic systems like pyrimidine, is a widely used strategy in drug design. The CF3 group is highly lipophilic and electron-withdrawing, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.com

Trifluoromethylated pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties. nih.govfrontiersin.orgarabjchem.org For instance, various novel trifluoromethyl-substituted pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against human tumor cell lines, with some compounds showing potent anti-proliferative effects. nih.govbohrium.com One study found that a synthesized derivative induced apoptosis in H1975 lung cancer cells and arrested the cell cycle in the G2/M phase. nih.gov In the field of agrochemicals, trifluoromethyl pyrimidine derivatives have been developed as potent fungicides and insecticides, highlighting the versatility of this chemical class. frontiersin.org

Research has shown that the position of the trifluoromethyl group on the pyrimidine ring can influence the type and potency of biological activity. researchgate.net A series of trifluoromethyl pyrimidine derivatives were synthesized from ethyl trifluoroacetoacetate and screened for antiviral and antifungal activity, with some compounds showing higher efficacy than commercial agents. arabjchem.org This underscores the value of the CF3-pyrimidine scaffold as a pharmacophore in the development of new bioactive agents.

Table 1: Examples of Biologically Active Trifluoromethylated Pyrimidine Derivatives
Derivative ClassObserved Biological ActivityKey Research FindingReference
Pyrimidine derivatives with amide moietyAntifungal, InsecticidalSome compounds showed excellent in vitro activity against Botrytis cinerea, comparable to the commercial fungicide tebuconazole. nih.govfrontiersin.org nih.govfrontiersin.org
Polysubstituted pyrimidine derivativesAnticancer (Antiproliferative)Certain compounds exhibited potent activity against the H1975 lung cancer cell line, superior to the control drug 5-fluorouracil. nih.gov nih.gov
General trifluoromethyl pyrimidinesAntiviral (against TMV)Compound 5m showed significant protection activity against Tobacco Mosaic Virus (TMV), with better EC50 values than the commercial agent ningnanmycin. arabjchem.org arabjchem.org
Thiazolo[4,5-d]pyrimidine (B1250722) derivativesAnticancerCompound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govbenthamdirect.comthiazolo[4,5-d]pyrimidine-2(3H)-thione) was the most active among the synthesized series in the NCI-60 screen. mdpi.com mdpi.com

Comparison with Other Cyclopropyl-Substituted Heterocycles

The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, often referred to as a "versatile player" in drug design. iris-biotech.deacs.org Its incorporation into heterocyclic structures can lead to significant improvements in a compound's pharmacological profile. Key features of the cyclopropyl ring include its rigid, three-dimensional structure, which can enforce a specific conformation on the molecule, potentially leading to more favorable and entropically efficient binding to biological targets. iris-biotech.deacs.org

This moiety can enhance metabolic stability by protecting adjacent groups from enzymatic degradation; for example, replacing an N-ethyl group with an N-cyclopropyl group can prevent CYP450-mediated oxidation. iris-biotech.de Furthermore, the cyclopropyl ring can modulate a drug's physicochemical properties such as lipophilicity and pKa, which are crucial for absorption, distribution, metabolism, and excretion (ADME). iris-biotech.deacs.org

Numerous approved drugs and clinical candidates across various therapeutic areas contain a cyclopropyl fragment. In heterocyclic systems, this group is found in compounds ranging from antibacterial agents to kinase inhibitors. iris-biotech.denih.gov For instance, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a fluoroquinolone derivative, was found to be a potent inhibitor of mammalian topoisomerase II. nih.gov The development of synthetic methods to create densely substituted and enantiomerically pure cyclopropyl heterocycles remains an active area of research, utilizing techniques such as Corey-Chaykovsky cyclopropanation and metal-free reductive cyclopropanation. acs.orgku.edunih.gov

Table 2: Influence of the Cyclopropyl Moiety in Heterocyclic Compounds
Property InfluencedMechanism/EffectExample Application AreaReference
PotencyIntroduces conformational constraints, leading to entropically favorable binding to target receptors. iris-biotech.deKinase Inhibitors, Antidepressants iris-biotech.desemanticscholar.org
Metabolic StabilityActs as a metabolic shield, preventing oxidation of adjacent functional groups (e.g., N-dealkylation). iris-biotech.deHepatitis C Virus NS5B Inhibitors iris-biotech.desemanticscholar.org
LipophilicityCan reduce lipophilicity compared to larger alkyl or aryl groups (e.g., clogP of cyclopropyl is ~1.2 vs. phenyl at ~2.0). iris-biotech.deGeneral Drug Design iris-biotech.de
Brain PermeabilityThe rigid structure and altered physicochemical properties can help reduce P-glycoprotein efflux and improve CNS penetration. acs.orgNeurological Drugs acs.org

Development of Novel Pyrimidine Scaffolds with Similar Structural Features

The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in the DNA/RNA bases and its ability to form multiple hydrogen bonds, making it an ideal framework for designing ligands that target a wide array of biological macromolecules. nih.govbenthamdirect.com Consequently, there is extensive ongoing research into the development of novel pyrimidine-based scaffolds for therapeutic use, particularly as anticancer agents targeting protein kinases. nih.govbenthamdirect.com

The development of new pyrimidine scaffolds often involves bioisosteric replacement or fusion with other heterocyclic rings to create more complex systems with tailored properties. For example, pyrazolo[3,4-d]pyrimidines and pyridopyrimidines are two such scaffolds that have been extensively investigated. nih.govacs.org A study on pyridopyrimidine derivatives led to the identification of potent dual PI3K/mTOR inhibitors, which are key targets in cancer therapy. acs.org The synthetic strategy involved sequential functionalization of a dichloropyridopyrimidine core, demonstrating the modularity of these scaffolds. acs.org Similarly, thiazolo[4,5-d]pyrimidine derivatives incorporating a trifluoromethyl group have been synthesized and shown to possess significant anticancer activity. mdpi.com These efforts highlight a common strategy: using the core pyrimidine structure as an anchor and modifying its substituents or fusing it with other rings to optimize target engagement, selectivity, and pharmacokinetic properties.

Green Chemistry Approaches in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often rely on harsh reagents, hazardous organic solvents, and high energy consumption, which pose environmental and health risks. rasayanjournal.co.inpowertechjournal.com In recent years, significant efforts have been directed toward developing more sustainable and eco-friendly "green" methods for pyrimidine synthesis, aligning with the principles of green chemistry. benthamdirect.compowertechjournal.comnih.gov

Key green chemistry approaches that have been successfully applied to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times, increase product yields, and minimize side reactions compared to conventional heating. rasayanjournal.co.inpowertechjournal.com

Multicomponent Reactions (MCRs): These reactions, such as the well-known Biginelli reaction, allow for the synthesis of complex pyrimidine derivatives in a single step from three or more starting materials. rasayanjournal.co.inmdpi.com MCRs are highly atom-economical and efficient, reducing waste and simplifying purification processes. nih.gov

Solvent-Free or "Neat" Reactions: Conducting reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic and flammable. rasayanjournal.co.inpowertechjournal.com

Use of Green Catalysts: The development of reusable, heterogeneous, or biodegradable catalysts (e.g., nano ZnO, TiO2-SiO2) can improve reaction efficiency and sustainability. powertechjournal.comresearchgate.net

Ultrasonic Synthesis: The use of ultrasound waves can enhance mass transfer and accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions. rasayanjournal.co.innih.gov

These sustainable methods not only reduce the environmental impact of chemical synthesis but also offer economic benefits through increased efficiency, reduced energy consumption, and simplified workup procedures. rasayanjournal.co.in

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Pyrimidines
ParameterTraditional SynthesisGreen Chemistry ApproachesReference
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation, ultrasound rasayanjournal.co.inpowertechjournal.com
Solvents Often uses hazardous, volatile organic solventsWater, ionic liquids, or solvent-free conditions rasayanjournal.co.inresearchgate.net
Reaction Time Often several hours to daysTypically minutes to a few hours rasayanjournal.co.in
Catalysts Often uses stoichiometric, toxic acid/base catalystsReusable, heterogeneous, or biocatalysts powertechjournal.com
Efficiency Multi-step processes with intermediate isolationOne-pot multicomponent reactions (MCRs) nih.gov
Waste Generation Higher E-factor (more waste per unit of product)Lower E-factor, higher atom economy powertechjournal.com

Conclusion and Future Research Perspectives

Summary of Current Understanding

2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol has been established primarily as a crucial intermediate in synthetic organic chemistry. Its molecular architecture, featuring a pyrimidin-4-ol core substituted with a cyclopropyl (B3062369) group at the 2-position and a trifluoromethyl group at the 6-position, makes it a valuable building block for more complex molecules, particularly in the pharmaceutical industry. The current body of research predominantly focuses on its efficient synthesis to serve as a precursor for active pharmaceutical ingredients. The pyrimidine (B1678525) nucleus is a well-known pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. researchgate.net The trifluoromethyl group often enhances metabolic stability and binding affinity of molecules. Consequently, the existing literature provides reliable, albeit limited, synthetic protocols for its preparation, typically involving the cyclocondensation of a trifluoromethyl-containing β-ketoester with cyclopropyl amidine. However, a deep and systematic exploration of the compound's fundamental chemical reactivity, reaction mechanisms, and the interplay between its distinct functional groups remains largely undocumented. The current understanding is therefore practical and application-oriented, leaving significant gaps in the fundamental chemical knowledge surrounding this specific molecule.

Unexplored Synthetic Avenues

While established methods for the synthesis of this compound exist, there is considerable scope for the development of novel and more efficient synthetic strategies. Modern synthetic methodologies offer numerous possibilities that could lead to improved yields, milder reaction conditions, and enhanced sustainability.

One promising area is the application of transition-metal-catalyzed cross-coupling reactions. For instance, a convergent synthesis could be envisioned where a pre-functionalized pyrimidine core is coupled with a cyclopropyl-containing organometallic reagent. Another avenue involves multi-component reactions, which allow for the construction of complex molecules in a single step from simple precursors. organic-chemistry.org A one-pot synthesis combining ethyl trifluoroacetate, a cyclopropyl-containing precursor, and an ammonia (B1221849) source, possibly mediated by a Lewis acid or organocatalyst, could represent a more atom-economical approach. Furthermore, flow chemistry techniques could be explored for a safer, more scalable, and continuous production of this intermediate. The development of novel pyrimidine syntheses continues to be an active area of research, with methods like copper-catalyzed annulation and TEMPO-mediated oxidative dehydrogenation offering new possibilities for forming the pyrimidine ring. rsc.org

Table 1: Comparison of Established and Potential Unexplored Synthetic Routes
Synthetic StrategyDescriptionPotential AdvantagesKey Research Question
Established Route Classical cyclocondensation of a β-ketoester with an amidine derivative.Reliable and well-documented.Can yield and purity be improved?
Multi-Component Reaction A one-pot reaction involving three or more starting materials to form the final product. organic-chemistry.orgIncreased efficiency, reduced waste, operational simplicity.What combination of precursors and catalysts would be most effective?
Transition-Metal Catalysis Late-stage introduction of the cyclopropyl group onto a pre-formed pyrimidine ring via cross-coupling.Modular approach allowing for rapid diversification.Which catalytic system (e.g., Palladium, Copper) offers the best performance?
Flow Chemistry Synthesis Continuous synthesis in a microreactor system.Improved safety, scalability, and process control.Can reaction conditions be optimized for continuous, high-throughput production?

Advanced Mechanistic and Theoretical Probes

The mechanistic details of the formation and subsequent reactions of this compound are not well-defined in the literature. A deeper understanding of the reaction pathways could enable further optimization of synthetic protocols and predict the compound's reactivity in subsequent transformations. Advanced analytical techniques, such as in-situ spectroscopic monitoring (e.g., ReactIR, process NMR), could provide valuable kinetic data and help identify transient intermediates in its synthesis.

Furthermore, computational chemistry offers powerful tools to complement experimental studies. researchgate.net Density Functional Theory (DFT) calculations could be employed to model the reaction mechanism of the classical cyclocondensation synthesis, elucidating the transition state structures and activation energies for each elementary step. Such studies could also clarify the tautomeric equilibrium between the pyrimidin-4-ol and its pyrimidin-4-one form, and how this equilibrium is influenced by solvent and the electronic nature of the substituents. Theoretical calculations could also predict the molecule's spectroscopic properties, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP), providing insights into its intrinsic reactivity and potential for intermolecular interactions. researchgate.net

Table 2: Proposed Mechanistic and Theoretical Investigations
Research AreaMethodologyObjective
Kinetic Analysis In-situ IR/NMR spectroscopyDetermine reaction rates, identify intermediates, and establish the rate-determining step of the synthesis.
Reaction Mechanism Density Functional Theory (DFT)Map the potential energy surface of the cyclization reaction to identify the lowest energy pathway.
Tautomerism Study Computational chemistry (DFT), variable-temperature NMRQuantify the relative stability of the pyrimidin-4-ol and pyrimidin-4-one tautomers and understand substituent effects.
Reactivity Prediction Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analysisIdentify the most likely sites for electrophilic and nucleophilic attack to guide further synthetic transformations. researchgate.net

Structure-Reactivity Relationship (SRR) Investigations

A systematic investigation into the structure-reactivity relationship (SRR) of this compound could unlock a more profound understanding of its chemical behavior. The molecule possesses three key components whose influence on reactivity could be independently probed: the pyrimidine core, the cyclopropyl group, and the trifluoromethyl group. The limited availability of SRR data for similar heteroaryl compounds makes it challenging to design new reagents with optimal reactivity profiles. acs.org

Future research could involve the synthesis of a library of analogues where each component is systematically varied. For example, replacing the cyclopropyl group with other small alkyl or cycloalkyl groups (e.g., methyl, ethyl, cyclobutyl) would probe the steric and electronic effects of this moiety. Similarly, substituting the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups could quantify the impact of electronics on the reactivity of the pyrimidine ring. acs.org The reactivity of these analogues could then be assessed in a standardized reaction, such as N-alkylation or conversion to the corresponding 4-chloropyrimidine (B154816), to generate quantitative reactivity data. Understanding the SRR of pyrimidine-based compounds is crucial for designing molecules with specific activity profiles. frontiersin.org

Table 3: Proposed Analogue Series for Structure-Reactivity Relationship Studies
Position of VariationProposed SubstituentsProperty to InvestigateHypothesized Effect
Position 2 Methyl, Ethyl, Isopropyl, CyclobutylRate of reaction at the N3 or O4 position.Steric hindrance may decrease reactivity; electronic effects of alkyl groups are minimal but could be quantified.
Position 6 -CF3 (baseline), -NO2, -CN, -Cl, -H, -CH3Acidity (pKa) of the N-H/O-H proton; reactivity towards electrophiles.Stronger electron-withdrawing groups will increase acidity and decrease the nucleophilicity of the ring nitrogens.

Q & A

Q. What are the key synthetic routes for 2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of β-keto esters with urea derivatives or halogenated intermediates. For example, cyclopropyl groups can be introduced via nucleophilic substitution using cyclopropylamine under reflux in anhydrous solvents (e.g., THF or DMF). The trifluoromethyl group is often incorporated using trifluoromethylation reagents like TMSCF₃ or Cu-mediated cross-coupling . Yield optimization requires precise control of temperature (60–100°C), stoichiometry (1:1.2 molar ratio for amine:halogenated precursor), and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to achieve >95% purity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : <sup>1</sup>H NMR (δ 6.8–7.2 ppm for pyrimidine protons; δ 1.2–1.5 ppm for cyclopropyl CH₂).
  • LC-MS : Molecular ion peak at m/z 235.04 (calculated for C₈H₇F₃N₂O).
  • X-ray crystallography : Resolves cyclopropyl ring geometry and hydrogen bonding of the hydroxyl group .
    Cross-validate with IR spectroscopy for hydroxyl (3200–3400 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodological Answer :
  • Thermal stability : Decomposes above 200°C; store at 2–8°C under nitrogen.
  • pH sensitivity : Hydroxyl group undergoes deprotonation above pH 8, leading to degradation. Stability tested via HPLC (C18 column, 0.1% TFA in water/acetonitrile) shows <5% degradation after 72 hours at pH 7 .

Advanced Research Questions

Q. How can contradictory literature data on reaction yields or spectroscopic profiles be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity profiles : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., des-cyclopropyl analogs).
  • Solvent effects : Compare data acquired in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift NMR peaks .
    Reproduce reported protocols with strict adherence to anhydrous conditions, and validate using orthogonal techniques (e.g., <sup>19</sup>F NMR for trifluoromethyl group integrity).

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?

  • Methodological Answer :
  • Directing groups : Introduce temporary protecting groups (e.g., Boc) on the hydroxyl moiety to direct electrophilic substitution at C4 or C6 positions.
  • Metal catalysis : Pd-catalyzed C-H activation enables selective coupling at the C2 cyclopropyl position. Screen ligands (e.g., XPhos) to enhance selectivity (>90% in some cases) .
    Monitor reaction progress via TLC and adjust catalyst loading (5–10 mol%) to minimize over-functionalization.

Q. How does the cyclopropyl group influence the compound’s electronic and steric properties in biological assays?

  • Methodological Answer :
  • Computational modeling : DFT calculations (B3LYP/6-31G*) show cyclopropyl-induced ring strain increases electrophilicity at C4.
  • Steric effects : Molecular docking (AutoDock Vina) predicts hindered binding to enzymes with deep active sites (e.g., cytochrome P450).
    Validate with SAR studies: Replace cyclopropyl with bulkier groups (e.g., tert-butyl) and compare IC₅₀ values in enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.